(Chloromethyl)polystyrene

Description

Structure

3D Structure

Properties

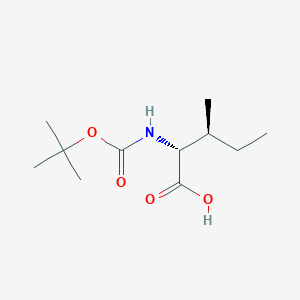

IUPAC Name |

(2R,3S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO4/c1-6-7(2)8(9(13)14)12-10(15)16-11(3,4)5/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14)/t7-,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJCNLJWUIOIMMF-JGVFFNPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@H](C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301233370 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-D-alloisoleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301233370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55780-90-0, 13139-16-7 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-D-alloisoleucine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55780-90-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Isoleucine, N-((1,1-dimethylethoxy)carbonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013139167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-D-alloisoleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301233370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the physical properties of (Chloromethyl)polystyrene beads

An In-depth Technical Guide to the Physical Properties of (Chloromethyl)polystyrene Beads

This compound beads, commonly known as Merrifield resin, are a cornerstone of solid-phase synthesis, particularly in peptide and organic chemistry.[1] These cross-linked polymer beads serve as a solid support onto which molecules can be covalently attached, modified through a series of reactions, and subsequently cleaved. Their physical properties are critical to their performance, dictating reagent accessibility, reaction kinetics, and overall synthesis success. This guide provides a detailed examination of these properties for researchers, scientists, and drug development professionals.

Chemical Structure and Composition

This compound is a copolymer of styrene and divinylbenzene (DVB), which acts as a cross-linking agent. This cross-linked polystyrene backbone is functionalized with chloromethyl (-CH2Cl) groups, providing a reactive site for the attachment of the initial reactant, typically via nucleophilic substitution.[1][2]

Key compositional parameters include:

-

Cross-linking Percentage: Typically 1-2% DVB. This percentage is a critical determinant of the resin's swelling properties and mechanical stability. Higher cross-linking leads to more rigid beads with lower swelling capacity.

-

Substitution Level (Loading): This quantifies the number of reactive chloromethyl sites, expressed in milliequivalents per gram (meq/g or mmol/g) of resin.[2] Commercial resins are available in various loading capacities to suit different synthetic needs.[2][3]

Core Physical Properties

The efficacy of this compound beads in any application hinges on a consistent and well-defined set of physical characteristics.

Bead Size, Distribution, and Morphology

This compound supports are typically supplied as spherical beads.[2] Their size is commonly specified by a mesh range (e.g., 100-200 or 200-400 mesh), which corresponds to a particle size distribution.[2] A uniform particle size is crucial for consistent solvent swelling and predictable reaction kinetics in packed columns. The spherical morphology and surface texture are often characterized using Scanning Electron Microscopy (SEM).[4]

Porosity and Surface Area

The beads possess a porous structure, which is essential for allowing reagents to penetrate the polymer matrix and access the reactive chloromethyl sites.[5] This porosity is created during the polymerization process through the use of porogens.[6] The specific surface area and pore volume are key indicators of the available reaction space. A high surface area, such as ~320 m²/g, allows for greater accessibility of reactive sites.[5] These properties are typically determined through nitrogen adsorption-desorption analysis, applying the Brunauer–Emmett–Teller (BET) model.[5][7]

Swelling Behavior

For a reaction to occur, the beads must swell in a suitable solvent.[1] Swelling expands the polymer network, allowing reagents to diffuse into the bead's interior. The degree of swelling is dependent on the solvent, the degree of cross-linking, and the nature of the molecules attached to the resin.[8][9] For example, 1% cross-linked polystyrene swells significantly in solvents like toluene, dichloromethane (DCM), and tetrahydrofuran (THF), but poorly in methanol.[9] A solvent that swells the resin by at least 4.0 mL/g is generally considered a good solvent for solid-phase synthesis.[8]

Mechanical and Thermal Stability

The polystyrene backbone provides high rigidity and mechanical stability, allowing the beads to withstand the physical stresses of repeated washing and agitation during synthesis.[10] Thermally, polystyrene is stable, with degradation of the pure polymer matrix beginning at temperatures around 380-387 °C.[11][12] This high thermal stability ensures the resin remains intact throughout various reaction conditions. The thermal properties are typically evaluated using Thermogravimetric Analysis (TGA).[13][14]

Surface Chemistry

The surface of the beads is inherently hydrophobic due to the polystyrene backbone.[5] The key feature is the presence of the chloromethyl group (-CH2Cl), which serves as the anchor point for chemical modifications.[15] These groups are distributed throughout the porous structure of the bead. The presence and availability of these groups can be confirmed by techniques like Fourier Transform Infrared (FTIR) and X-ray Photoelectron Spectroscopy (XPS).[5]

Tabulated Physical Properties

The following table summarizes typical quantitative data for this compound beads, compiled from various sources.

| Property | Value Range | Units | Notes / Conditions |

| Appearance | Pale yellow to white beads | - | [2] |

| Mesh Size | 30-70, 100-200, 200-400 | - | Corresponds to particle diameter range.[2][3] |

| Cross-linking | 1 - 2 | % DVB | A higher percentage leads to less swelling.[2] |

| Substitution (Loading) | 0.8 - 2.5 | meq/g (mmol/g) | Defines the capacity of reactive sites.[2] |

| Surface Area (BET) | ~320 | m²/g | From a specific nanocomposite study.[5] |

| Pore Volume | ~0.085 | cm³/g | From a specific nanocomposite study.[5] |

| Swelling Volume | 8.8 | mL/g | In Tetrahydrofuran (THF) for 1% DVB resin.[9] |

| 8.5 | mL/g | In Toluene for 1% DVB resin.[9] | |

| 8.3 | mL/g | In Dichloromethane (DCM) for 1% DVB resin.[9] | |

| 5.6 | mL/g | In Dimethylformamide (DMF) for 1% DVB resin.[9] | |

| 1.7 | mL/g | In Ethanol (EtOH) for 1% DVB resin.[9] | |

| Thermal Degradation Onset | ~380 - 387 | °C | For the base polystyrene matrix in an N₂ atmosphere.[11][12] |

Experimental Protocols

Detailed methodologies are required to accurately characterize the physical properties of these beads.

Particle Size Analysis (Sieve Method)

This technique classifies the beads by size using a series of stacked sieves with decreasing mesh openings.[16]

-

Apparatus: A stack of calibrated test sieves, a balance with 0.1% accuracy of the sample weight, a sieve shaker, and a collection pan.[17]

-

Procedure:

-

Clean and dry all sieves and the collection pan, then weigh each one individually.

-

Assemble the sieves in a stack with the largest mesh opening at the top and the smallest at the bottom, with the collection pan underneath.

-

Accurately weigh a representative sample of the dry beads (typically 25-100 g).[18]

-

Place the sample on the top sieve and secure the stack in the sieve shaker.

-

Agitate the stack for a predetermined duration until the mass on each sieve becomes stable.

-

Carefully weigh each sieve (with the retained beads) and the collection pan.

-

Calculate the mass of beads retained on each sieve by subtracting the tare weight.

-

Express the mass on each sieve as a weight percentage of the total sample mass to determine the particle size distribution.

-

Porosity and Surface Area (Nitrogen Physisorption - BET)

This method measures the amount of nitrogen gas adsorbed onto the bead surface at cryogenic temperatures to determine surface area and pore characteristics.[19]

-

Apparatus: A gas physisorption analyzer, sample tubes, a degassing station, and high-purity nitrogen gas.[20]

-

Procedure:

-

Degassing (Activation): Place a known mass of the bead sample into a sample tube. Heat the sample under vacuum (e.g., at 150 °C for several hours) to remove any adsorbed moisture and other contaminants from the surface.[21]

-

Analysis: Transfer the sample tube to the analysis port of the instrument and immerse it in a liquid nitrogen bath (77 K).[7]

-

Adsorption Isotherm: Introduce controlled doses of nitrogen gas into the sample tube and measure the pressure until equilibrium is reached. Repeat this process at various pressures to generate the adsorption isotherm (volume of gas adsorbed vs. relative pressure P/P₀).[21]

-

Desorption Isotherm: Systematically reduce the pressure to generate the desorption isotherm.

-

Calculation:

-

Surface Area: Apply the Brunauer–Emmett–Teller (BET) equation to the adsorption data in the relative pressure range of approximately 0.05 to 0.3.[7]

-

Total Pore Volume: Calculate from the amount of nitrogen adsorbed at a high relative pressure (e.g., P/P₀ = 0.99).[21]

-

Pore Size Distribution: Apply a model such as the Barrett-Joyner-Halenda (BJH) method to the desorption branch of the isotherm.[21]

-

-

Thermal Stability (Thermogravimetric Analysis - TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere, revealing its thermal stability and decomposition profile.[14]

-

Apparatus: A thermogravimetric analyzer with a high-precision microbalance and a furnace.[14]

-

Procedure:

-

Place a small, accurately weighed sample of the beads (typically 5-10 mg) into the TGA sample pan.

-

Place the pan in the TGA furnace.

-

Heat the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., 30 °C to 600 °C) under a continuous flow of an inert gas like nitrogen.[22][23]

-

Continuously record the sample mass as a function of temperature.

-

The resulting TGA curve plots the percentage of weight loss against temperature. The onset temperature of weight loss indicates the beginning of thermal degradation.[14]

-

Resin Swelling Measurement

This protocol determines the volume a given mass of resin occupies after equilibration in a solvent.[9]

-

Apparatus: A 10 or 15 mL graduated cylinder with fine gradations, a vortex mixer or shaker.

-

Procedure:

-

To ensure purity, wash the resin beads sequentially with solvents like toluene, DCM, DMF, and methanol, then dry thoroughly under vacuum.[9]

-

Place a known mass of the dry resin (e.g., 1.0 g) into the graduated cylinder.

-

Record the initial dry volume of the resin.

-

Add the desired solvent to the cylinder until the resin is fully submerged (e.g., to the 10 mL mark).

-

Seal the cylinder and mix thoroughly to ensure all beads are wetted and to remove any trapped air bubbles.

-

Allow the resin to swell for a set period (e.g., 2-24 hours) until the volume stabilizes, mixing again after the first couple of hours.[9]

-

Once the resin has fully settled, record the final swollen volume.

-

The swelling is reported as mL/g (final swollen volume / initial dry mass).

-

Visualizations

Diagrams help visualize complex workflows and relationships relevant to the use of these beads.

Caption: Workflow for the physical characterization of polystyrene beads.

Caption: A typical workflow for Solid-Phase Peptide Synthesis (SPPS).

References

- 1. Merrifield resin - Wikipedia [en.wikipedia.org]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Highly Magnetizable Crosslinked Chloromethylated Polystyrene-Based Nanocomposite Beads for Selective Molecular Separation of 4-Aminobenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. users.ox.ac.uk [users.ox.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. Investigation of Parameters that Affect Resin Swelling in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Swelling Volumes of Polystyrene, TentaGel® and HypoGel® Resins [rapp-polymere.com]

- 10. bdt.semi.ac.cn [bdt.semi.ac.cn]

- 11. scispace.com [scispace.com]

- 12. scielo.br [scielo.br]

- 13. par.nsf.gov [par.nsf.gov]

- 14. youtube.com [youtube.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. particletechlabs.com [particletechlabs.com]

- 17. Principles and Procedures of Sieving Analysis | Agg-Net [agg-net.com]

- 18. mt.com [mt.com]

- 19. eng.uc.edu [eng.uc.edu]

- 20. Analysis of porosity: Porosimetry by physisorption of gas [mercer-instruments.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Thermal and Calorimetric Investigations of Some Phosphorus-Modified Chain Growth Polymers 2: Polystyrene - PMC [pmc.ncbi.nlm.nih.gov]

- 23. epublications.marquette.edu [epublications.marquette.edu]

An In-Depth Technical Guide to (Chloromethyl)polystyrene: Structure and Degree of Cross-Linking

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (chloromethyl)polystyrene, a foundational polymer in various scientific disciplines, including drug development, catalysis, and solid-phase synthesis. The versatility of this polymer stems from its reactive chloromethyl groups and the tunable nature of its cross-linked structure. This document delves into the core aspects of its structure, the critical role of cross-linking, and the experimental methodologies used for its synthesis and characterization.

Structure of this compound

This compound, often referred to as Merrifield resin in the context of peptide synthesis, is an insoluble polymer support.[1] Its fundamental structure consists of a polystyrene backbone where a portion of the phenyl rings are functionalized with chloromethyl (-CH₂Cl) groups.[2] This functional group serves as a reactive handle for the covalent attachment of a wide range of molecules.[1]

The polymer is typically prepared by the copolymerization of styrene and a cross-linking agent, most commonly divinylbenzene (DVB).[2] The DVB introduces covalent bridges between the linear polystyrene chains, forming a three-dimensional network. This network structure imparts insolubility and mechanical stability to the resin beads.[3]

The structure can be represented as a copolymer of styrene, vinylbenzyl chloride (for the chloromethyl group), and divinylbenzene.[4] The amount of DVB incorporated directly influences the degree of cross-linking, a critical parameter that dictates the physical and chemical properties of the resin.

The Role and Impact of Cross-Linking

The degree of cross-linking, typically expressed as the molar percentage of the cross-linking agent (e.g., % DVB) used during polymerization, is a crucial determinant of the resin's performance.[5] It significantly impacts the resin's swelling behavior, mechanical stability, and the accessibility of the reactive sites.[6]

Swelling Behavior

Cross-linked polystyrene resins are insoluble but swell in compatible organic solvents.[7] The extent of swelling is inversely proportional to the degree of cross-linking; a lower cross-linking percentage allows for greater solvent uptake and a larger swollen volume.[7][8] This swelling is essential for allowing reagents to diffuse into the polymer matrix and access the reactive chloromethyl sites.[7] The choice of solvent is also critical, with good solvents for polystyrene, such as dichloromethane (DCM), toluene, and N,N-dimethylformamide (DMF), generally leading to higher degrees of swelling.[7]

Table 1: Effect of Divinylbenzene (DVB) Cross-Linking on the Swelling of Polystyrene Resins in Various Solvents

| % DVB Cross-linking | Swelling Volume (mL/g) in Dichloromethane (DCM) | Swelling Volume (mL/g) in Toluene | Swelling Volume (mL/g) in N,N-Dimethylformamide (DMF) |

| 1% | 4.0 - 6.0 | ~8.5 | ~5.6 |

| 2% | 2.0 - 4.0 | ~5.2 | ~3.2 |

| 4% | - | - | - |

| 8% | - | - | - |

Note: The values are approximate and can vary based on the specific resin and measurement conditions. Data compiled from multiple sources.[1][7]

Mechanical Stability and Reaction Kinetics

A higher degree of cross-linking generally leads to a more rigid and mechanically stable resin, which is advantageous for applications involving harsh reaction conditions or mechanical stress.[9] However, excessive cross-linking can negatively impact reaction kinetics by restricting the diffusion of reagents within the polymer matrix.[6][8] Therefore, a balance must be struck between mechanical stability and reagent accessibility. For many applications, a cross-linking of 1-2% DVB is considered optimal.[7]

Table 2: Influence of Cross-Linking on Physicochemical Properties

| Property | Effect of Increasing Cross-Linking | Rationale |

| Swelling Volume | Decreases | A more tightly linked polymer network restricts the uptake of solvent molecules.[8] |

| Mechanical Stability | Increases | The increased number of covalent bonds between polymer chains enhances the rigidity of the resin beads.[9] |

| Reaction Kinetics | Generally Decreases | Higher cross-linking can hinder the diffusion of reagents to the reactive sites within the polymer matrix.[6] |

| Pore Size (in swollen state) | Decreases | The denser network structure results in smaller spaces between the polymer chains. |

Experimental Protocols

Synthesis of Cross-Linked Polystyrene Beads via Suspension Polymerization

This protocol describes the synthesis of cross-linked polystyrene beads, the precursor to chloromethylated polystyrene.

Materials:

-

Styrene (inhibitor removed)

-

Divinylbenzene (DVB) (inhibitor removed)

-

Benzoyl peroxide (initiator)

-

Poly(vinyl alcohol) (PVA) (suspending agent)

-

Deionized water

-

Methanol (for washing)

Procedure:

-

Prepare the Aqueous Phase: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, dissolve poly(vinyl alcohol) in deionized water (e.g., 1 g PVA in 100 mL water) with gentle heating to aid dissolution. Allow the solution to cool to room temperature.

-

Prepare the Organic Phase: In a separate beaker, prepare a solution of styrene, divinylbenzene (e.g., for 1% cross-linking, use 99:1 molar ratio of styrene to DVB), and benzoyl peroxide (as initiator, typically 1 mol% relative to monomers).

-

Create the Suspension: With vigorous stirring of the aqueous phase, slowly add the organic phase to form a fine suspension of monomer droplets. The size of the droplets, which determines the final bead size, is controlled by the stirring speed and the concentration of the suspending agent.

-

Polymerization: Heat the suspension to 80-90 °C under a nitrogen atmosphere to initiate polymerization. Maintain this temperature with continuous stirring for several hours (e.g., 4-8 hours) to ensure complete polymerization.

-

Isolation and Washing: Cool the reaction mixture to room temperature. Filter the polymer beads and wash them sequentially with hot water, methanol, and then again with water to remove any unreacted monomers, initiator, and suspending agent.

-

Drying: Dry the beads in a vacuum oven at a moderate temperature (e.g., 60 °C) until a constant weight is achieved.

Chloromethylation of Polystyrene Beads (Merrifield Resin Synthesis)

This protocol describes the functionalization of the prepared polystyrene beads with chloromethyl groups.

Materials:

-

Cross-linked polystyrene beads

-

Chloromethyl methyl ether (CMME) or a safer alternative like 1,4-bis(chloromethoxy)butane

-

A Lewis acid catalyst (e.g., anhydrous tin(IV) chloride (SnCl₄) or zinc chloride (ZnCl₂))

-

An inert solvent (e.g., dichloromethane (DCM) or 1,2-dichloroethane)

-

Methanol (for washing)

-

5% HCl solution (for quenching)

Procedure:

-

Swell the Resin: Swell the dry polystyrene beads in the chosen inert solvent in a reaction vessel for at least one hour to allow the solvent to penetrate the polymer matrix.

-

Catalyst Addition: Cool the swollen resin suspension in an ice bath and slowly add the Lewis acid catalyst under a nitrogen atmosphere.

-

Chloromethylation: Add the chloromethylating agent (e.g., chloromethyl methyl ether) dropwise to the stirred suspension while maintaining the low temperature. After the addition is complete, allow the reaction to proceed at room temperature or with gentle heating for several hours.

-

Quenching and Washing: Cool the reaction mixture and carefully quench it by pouring it into a mixture of 5% HCl and ice. This will decompose the catalyst and any unreacted chloromethylating agent.

-

Isolation and Final Washing: Filter the chloromethylated beads and wash them extensively with water, methanol, and finally DCM.

-

Drying: Dry the functionalized resin under vacuum to a constant weight. The degree of chloromethylation can be determined by elemental analysis for chlorine content.

Determination of the Degree of Cross-Linking by the Swelling Method

This protocol provides a method to estimate the degree of cross-linking based on the swelling behavior of the resin. This method is based on the principle that the extent of swelling is related to the cross-link density.[10] A common standardized method for similar polymers is ASTM D2765, which determines gel content and swell ratio.[8][11][12][13][14]

Materials:

-

Dry cross-linked polystyrene beads (a known weight, W_d)

-

A good solvent for polystyrene (e.g., toluene or dichloromethane)

-

A sintered glass funnel or a similar filtration apparatus

Procedure:

-

Dry Weight Measurement: Accurately weigh a sample of the dry resin (W_d).

-

Swelling: Place the weighed resin in a graduated cylinder or a suitable container and add an excess of the chosen solvent. Allow the resin to swell to equilibrium, which may take several hours to overnight.

-

Swollen Weight Measurement: Carefully remove the excess solvent by filtration through a sintered glass funnel. The goal is to remove the interstitial solvent without drying the swollen beads. Quickly weigh the swollen resin (W_s).

-

Calculation of Swell Ratio: The swell ratio can be calculated using the following formula: Swell Ratio = W_s / W_d

-

Calculation of Swelling Volume: The swelling volume (mL/g) can be calculated as: Swelling Volume = (V_s - V_d) / W_d where V_s is the volume of the swollen resin and V_d is the volume of the dry resin. The volume of the swollen resin can be measured in a graduated cylinder after settling.

-

Relating to Cross-linking: The swell ratio or swelling volume can be correlated to the degree of cross-linking by comparing the results to a calibration curve created using resins with known degrees of cross-linking. The Flory-Rehner equation can also be used for a more theoretical calculation of the molecular weight between cross-links.[4][15]

Visualizing Workflows and Relationships

The following diagrams, generated using the DOT language for Graphviz, illustrate key processes and relationships involving this compound.

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) using Merrifield Resin.

References

- 1. researchgate.net [researchgate.net]

- 2. Towards personalized drug delivery via semi-solid extrusion: Exploring poly(vinyl alcohol-co-vinyl acetate) copolymers for hydrochlorothiazide-loaded films - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. wernerblank.com [wernerblank.com]

- 5. A click grafted cobalt complex on chloromethyl polystyrene for the catalytic cycloaddition reaction of CO2 with epoxides - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 6. Towards green, scalable peptide synthesis: leveraging DEG-crosslinked polystyrene resins to overcome hydrophobicity challenges - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07484J [pubs.rsc.org]

- 7. peptide.com [peptide.com]

- 8. Determination of Gel Content and Swell Ratio of Crosslinked Ethylene Plastics - ITA Labs - ITA Labs [italabs.co.uk]

- 9. researchgate.net [researchgate.net]

- 10. store.astm.org [store.astm.org]

- 11. standards.iteh.ai [standards.iteh.ai]

- 12. standards.iteh.ai [standards.iteh.ai]

- 13. webstore.ansi.org [webstore.ansi.org]

- 14. Effect of the Cross-Linking Density on the Swelling and Rheological Behavior of Ester-Bridged β-Cyclodextrin Nanosponges - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Polymer Swelling | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

Merrifield resin synthesis and chloromethylation methods

An In-depth Technical Guide to Merrifield Resin: Synthesis and Chloromethylation Methods

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of Merrifield resin, a cornerstone of solid-phase peptide synthesis (SPPS), and a detailed examination of various chloromethylation techniques.

Introduction to Merrifield Resin

Merrifield resin is a chloromethyl-functionalized, cross-linked polystyrene support, instrumental in the solid-phase synthesis of peptides and other organic molecules.[1][2] Its inventor, R. Bruce Merrifield, was awarded the Nobel Prize in Chemistry in 1984 for the development of this methodology.[2] The resin is typically composed of polystyrene cross-linked with 1-2% divinylbenzene (DVB) and is commercially available as white to pale yellow beads.[3][4] The key feature of Merrifield resin is the chloromethyl group, which serves as a reactive handle to anchor the first amino acid or organic moiety.[5]

There are two primary approaches to synthesizing Merrifield resin:

-

Copolymerization: The direct copolymerization of styrene, a cross-linking agent like divinylbenzene, and a monomer already containing the chloromethyl group, such as 4-vinylbenzyl chloride.[1][5]

-

Chloromethylation: The post-polymerization functionalization of pre-formed polystyrene beads with a chloromethylating agent.[1][5]

This guide will delve into both synthesis routes, with a particular focus on the various methods available for the chloromethylation of polystyrene resins.

Synthesis of Merrifield Resin via Copolymerization

A direct and controllable method for preparing Merrifield resin involves the copolymerization of monomers, where one already contains the desired functional group. This approach can offer better control over the distribution of functional groups within the resin beads.

Experimental Protocol: Surface-Functionalized Merrifield Resin Synthesis

This protocol describes a method for preparing Merrifield resin with functional groups concentrated on the shell layer of the polymer beads, which can lead to improved swelling capacity and reaction kinetics.[6]

Materials:

-

Cross-linked styrene polymer spheres

-

Styrene

-

Divinylbenzene

-

Benzoyl peroxide (initiator)

-

Chloromethyl styrene

-

Surfactant solution

-

Dispersing agent (e.g., hydroxyethyl cellulose)

-

Hydrochloric acid (for washing)

-

Pure water (for washing)

Procedure:

-

Preparation of the Monomer Phase: In a suitable vessel, mix styrene, divinylbenzene, and benzoyl peroxide to form a homogeneous monomer phase.

-

Reaction Setup: In a reaction kettle equipped with a stirrer, add the surfactant solution, the cross-linked styrene polymer spheres, and the prepared monomer phase. Stir thoroughly to ensure a good dispersion.

-

Addition of Dispersing Agent: Add the dispersing agent to the reaction mixture and continue stirring.

-

Heating and Monomer Dripping: Heat the mixture to a dripping temperature of 25-95 °C. Slowly drip the chloromethyl styrene into the reaction kettle over a period of time (e.g., 10 hours).

-

Polymerization: After the addition of chloromethyl styrene is complete, raise the temperature to 40-98 °C and maintain it for a specified period (e.g., 0.5 hours) to ensure complete polymerization.

-

Cooling and Washing: Cool the reaction mixture to room temperature. Wash the resulting resin beads with hydrochloric acid and then with pure water until neutral.

-

Drying: Dry the washed resin to obtain the final product.

Quantitative Data for Copolymerization Synthesis

The following table summarizes typical quantitative parameters for the copolymerization synthesis of Merrifield resin.

| Parameter | Value/Range | Reference |

| Mass ratio of styrene to crosslinked spheres | 15% - 105% | [6] |

| Mass ratio of chloromethyl styrene to spheres | 5% - 100% | [6] |

| Dripping Temperature | 25 - 95 °C | [6] |

| Polymerization Temperature | 40 - 98 °C | [6] |

| Incubation Time after Polymerization | 0.5 - 48 hours | [6] |

| Achievable Cl Content | 0.4 - 2.0 mmol/g | [6] |

| Swelling in Dichloromethane | ≥ 5.0 mL/g | [6] |

| Swelling in DMF | ≥ 4.5 mL/g | [6] |

Chloromethylation of Polystyrene Resin

The functionalization of pre-existing polystyrene beads is a common and versatile method for preparing Merrifield resin. Several chloromethylation methods exist, each with its own advantages, disadvantages, and safety considerations.

Overview of Chloromethylation Methods

| Method | Reagents | Catalyst | Key Features |

| Blanc Chloromethylation | Formaldehyde (or paraformaldehyde), Hydrogen Chloride | Lewis acids (e.g., ZnCl₂) or Protonic acids | A classic method, but can be difficult to control the degree of functionalization.[7][8] |

| Chloromethyl Methyl Ether (CMME) | Chloromethyl methyl ether (CH₃OCH₂Cl) | Lewis acids (e.g., SnCl₄, AlCl₃) | Effective but involves the highly carcinogenic CMME.[9][10] |

| In Situ CMME Generation | Various precursors (e.g., acetyl chloride and dimethoxymethane) | Lewis acids | Reduces exposure to neat CMME, but the carcinogen is still present in the reaction mixture.[10] |

| Friedel-Crafts Alkylation | Dichloromethane (CH₂Cl₂) | Lewis acids (e.g., AlCl₃) | A safer alternative to CMME, but reactions above 0°C can lead to cross-linking.[10] |

| 1,4-Bis(chloromethoxy)butane | 1,4-Bis(chloromethoxy)butane (BCMB) | Lewis acids (e.g., SnCl₄) | A non-toxic alternative to CMME, offering good control and high chlorine content.[11] |

| Trioxane/Chlorotrimethylsilane | Trioxane, Chlorotrimethylsilane | Lewis acids (e.g., SnCl₄) | A one-pot method that avoids direct handling of the chloromethylating agent.[12] |

Experimental Protocols for Chloromethylation

Materials:

-

Polystyrene-divinylbenzene resin

-

Paraformaldehyde

-

Zinc chloride (catalyst)

-

Gaseous hydrogen chloride

Procedure:

-

Combine the polystyrene resin, paraformaldehyde, and zinc chloride in a suitable reaction vessel.

-

Heat the mixture to 60 °C.

-

Pass a stream of gaseous hydrogen chloride through the mixture until the evolution of gas ceases.

-

Cool the reaction mixture and wash the resin extensively to remove unreacted reagents and catalyst.

-

Dry the resin under vacuum.

Materials:

-

Polystyrene-divinylbenzene resin

-

Chloromethyl methyl ether (CMME)

-

Tin(IV) chloride (SnCl₄) or other Lewis acid catalyst

-

Dioxane (for washing)

-

Methanol (for precipitation)

Procedure:

-

Swell the polystyrene resin in CMME.

-

Add the Lewis acid catalyst (e.g., SnCl₄) to the mixture.

-

Stir the reaction at a controlled temperature (e.g., room temperature) for a specified duration. The reaction progress can be monitored by taking aliquots and analyzing for chlorine content.

-

Quench the reaction by pouring the mixture into methanol to precipitate the chloromethylated resin.

-

Wash the resin thoroughly with dioxane and then methanol to remove any unreacted reagents and byproducts.

-

Dry the resin under vacuum.

Safety Note: Chloromethyl methyl ether is a potent carcinogen and should be handled with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment.[1][5][13][14]

Materials:

-

Styrene-divinylbenzene resin

-

Dichloromethane (CH₂Cl₂)

-

Aluminum chloride (AlCl₃), finely ground

-

Anhydrous calcium chloride (for drying tube)

-

5% Hydrochloric acid (for washing)

-

Water (for washing)

Procedure:

-

Place the styrene-divinylbenzene resin in a flask with dichloromethane and allow it to swell overnight.

-

Cool the flask in an ice bath.

-

Add finely ground aluminum chloride to the flask. Attach an outlet tube with anhydrous calcium chloride to manage the evolution of HCl gas.

-

Stir the reaction for a specified time (e.g., 7 hours).

-

After the reaction, pour the mixture into water to remove unreacted AlCl₃.

-

Filter the resin beads and wash them with excess water.

-

To remove residual AlCl₃ adducts (indicated by a brown color), stir the beads in a 5% HCl solution until they become white.

-

Wash the beads with excess water and dry them.

Quantitative Data for Chloromethylation Methods

The table below provides a comparison of quantitative data for various chloromethylation methods.

| Parameter | Blanc Reaction | CMME Method | Friedel-Crafts (CH₂Cl₂) | 1,4-Bis(chloromethoxy)butane |

| Typical Reagent Ratio | Varies | PS:CMME:Catalyst molar ratio dependent on desired functionalization | PS:AlCl₃ (e.g., 10g:3g) | PS:BCMB:SnCl₄ (e.g., 1:3:1 molar ratio) |

| Reaction Temperature | ~60 °C | Room Temperature | 0 °C | Room Temperature |

| Reaction Time | Several hours | 30 min - 24 h | ~7 hours | ~10 hours |

| Typical Solvent | None or inert solvent | Dichloromethane or neat CMME | Dichloromethane | Dichloromethane |

| Achievable Cl Content | Variable | High | Moderate | High (~17%) |

| Degree of Functionalization (mmol/g) | 0.4 - 1.2 | > 2.0 | Variable, dependent on conditions | High |

| Key Side Reactions | Diaryl methane formation | Friedel-Crafts cross-linking | Methylene bridge cross-linking | Friedel-Crafts cross-linking |

| References | [8] | [9][15] | [10] | [11] |

Resin Characteristics and Quality Control

The performance of Merrifield resin in solid-phase synthesis is highly dependent on its physical and chemical properties.

Key Parameters

-

Degree of Cross-linking: Typically 1-2% divinylbenzene. Higher cross-linking reduces swelling, while lower cross-linking can compromise mechanical stability.[16]

-

Particle Size (Mesh Size): Commonly available in 100-200 mesh (75-150 µm) and 200-400 mesh (35-75 µm). The particle size affects reaction kinetics and the ease of handling.[3][16]

-

Degree of Substitution (Loading): The concentration of chloromethyl groups, typically expressed in mmol/g. This parameter is crucial for controlling the amount of the first amino acid attached to the resin.[16]

-

Swelling: The ability of the resin to swell in a given solvent is critical for allowing reagents to penetrate the polymer matrix. Swelling is influenced by the degree of cross-linking, the solvent, and the growing peptide chain.[17][18][19]

Analytical Methods for Characterization

-

Elemental Analysis: To determine the chlorine content and, by extension, the degree of functionalization.

-

Titration Methods: For instance, reacting the chloromethyl groups with pyridine and titrating the released chloride ions.

-

FTIR Spectroscopy: To identify the characteristic peaks of the chloromethyl group and the polystyrene backbone.

-

Swelling Studies: Measuring the volume change of the resin in different solvents.

Safety Considerations

Many of the reagents used in the synthesis and chloromethylation of Merrifield resin are hazardous and require careful handling.

-

Chloromethyl Methyl Ether (CMME): A known human carcinogen.[1][5][13][14] All manipulations should be performed in a certified fume hood with appropriate personal protective equipment, including gloves, lab coat, and eye protection.

-

Chlorosulfonic Acid: Highly corrosive and reacts violently with water.[4][20][21][22] It should be handled in a dry environment, and appropriate protective gear must be worn.[20][21]

-

Lewis Acids (e.g., AlCl₃, SnCl₄): Corrosive and react with moisture. They should be handled in a dry atmosphere.

-

Formaldehyde: A probable human carcinogen and a skin and respiratory irritant.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety protocols.

Visualizing the Processes

Merrifield Resin Synthesis Workflow

Caption: Workflow for Merrifield resin synthesis.

Logical Flow of Solid-Phase Peptide Synthesis (SPPS) using Merrifield Resin

Caption: Logical workflow of SPPS using Merrifield resin.

Conclusion

The synthesis of Merrifield resin, either by direct copolymerization or by post-polymerization chloromethylation, is a critical first step in solid-phase peptide synthesis. The choice of synthesis method, particularly the chloromethylation route, has significant implications for the resin's properties, as well as for safety and environmental considerations. This guide has provided an in-depth overview of the core methodologies, quantitative data for comparison, and detailed experimental protocols to aid researchers in the selection and preparation of Merrifield resin for their specific applications. A thorough understanding of these processes is essential for the successful synthesis of high-quality peptides and other complex molecules.

References

- 1. westliberty.edu [westliberty.edu]

- 2. Merrifield resin - Wikipedia [en.wikipedia.org]

- 3. peptide.com [peptide.com]

- 4. CHLOROSULFONIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. lobachemie.com [lobachemie.com]

- 6. CN115215967A - Merrifield resin and preparation method and application thereof - Google Patents [patents.google.com]

- 7. Blanc chloromethylation - Wikipedia [en.wikipedia.org]

- 8. Blanc Chloromethylation Reaction (Chapter 19) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 9. tandfonline.com [tandfonline.com]

- 10. web.itu.edu.tr [web.itu.edu.tr]

- 11. researchgate.net [researchgate.net]

- 12. sciencemadness.org [sciencemadness.org]

- 13. dcfinechemicals.com [dcfinechemicals.com]

- 14. nj.gov [nj.gov]

- 15. sciencemadness.org [sciencemadness.org]

- 16. omizzur.com [omizzur.com]

- 17. Investigation of Parameters that Affect Resin Swelling in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 19. researchgate.net [researchgate.net]

- 20. echemi.com [echemi.com]

- 21. fishersci.com [fishersci.com]

- 22. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

Swelling Behavior of Chloromethylated Polystyrene in Different Solvents: An In-depth Technical Guide

Abstract

Chloromethylated polystyrene, a foundational polymer in solid-phase synthesis and various industrial applications, exhibits significant variability in its swelling behavior depending on the surrounding solvent environment. This technical guide provides a comprehensive overview of the principles governing the swelling of chloromethylated polystyrene resins. It details the intrinsic and extrinsic factors influencing solvent uptake, presents quantitative swelling data in a range of organic solvents, and offers detailed experimental protocols for the accurate measurement of this critical parameter. The intricate relationships between polymer structure, solvent properties, and swelling phenomena are further elucidated through conceptual diagrams. This guide is intended to be a valuable resource for researchers and professionals working with chloromethylated polystyrene, enabling them to optimize reaction conditions, enhance process efficiency, and design novel applications.

Introduction

Chloromethylated polystyrene is a functionalized polymer that has become indispensable in numerous scientific and industrial fields, most notably as the Merrifield resin in solid-phase peptide synthesis.[1] The chloromethyl groups attached to the polystyrene backbone serve as reactive handles for the covalent attachment of a wide array of molecules, facilitating their chemical transformation and subsequent cleavage.[2] The efficiency of these processes is critically dependent on the accessibility of these reactive sites, which is, in turn, governed by the extent to which the polymer matrix swells in a given solvent.

The swelling of cross-linked polymers is a phenomenon where the polymer network absorbs a significant amount of solvent, leading to an increase in its volume. This process is driven by the favorable thermodynamic interactions between the polymer and the solvent, which are counteracted by the elastic retractive forces of the cross-linked polymer chains. A state of equilibrium is reached when these opposing forces are balanced. Understanding and controlling the swelling behavior of chloromethylated polystyrene is paramount for optimizing reaction kinetics, improving yields, and ensuring the successful application of this versatile material.

Factors Influencing the Swelling of Chloromethylated Polystyrene

The degree to which chloromethylated polystyrene swells is not an intrinsic property of the polymer alone but is influenced by a combination of factors related to the polymer's structure, the properties of the solvent, and the surrounding experimental conditions.

Degree of Cross-linking

The degree of cross-linking, typically determined by the percentage of divinylbenzene (DVB) used during polymerization, is one of the most critical factors affecting swelling. A higher degree of cross-linking results in a more rigid polymer network with shorter polymer chains between the cross-links. This increased network density enhances the elastic retractive forces, thereby restricting the extent to which the polymer can swell. Conversely, a lower degree of cross-linking allows for greater chain mobility and solvent uptake, leading to a higher degree of swelling.[3][4] Studies have shown that the highest swelling is often observed in resins with the least amount of cross-linking.[3] It has been demonstrated that the maximal swelling degree of cross-linked polymers can linearly decrease as the cross-linker content increases.[5]

Degree of Chloromethylation and Functionalization

The introduction of chloromethyl groups onto the polystyrene backbone alters the chemical nature of the polymer, which can influence its interaction with different solvents. While extensive quantitative data is not widely available, some studies indicate that even a relatively small degree of chloromethylation (e.g., ~1 mmol/g) can reduce the swelling of the resin in certain good to moderate solvents by approximately 1 mL/g.[3][6] This suggests that the functional groups themselves can impact the overall solvent-polymer interactions.

For other types of functionalization on a polystyrene backbone, the effect of loading can be solvent-dependent. For instance, with aminomethyl-functionalized polystyrene in 2-methyltetrahydrofuran, swelling was observed to decrease as the loading of the functional group increased.[3] Conversely, for hydroxymethyl-functionalized polystyrene, a higher loading of the polar hydroxymethyl groups resulted in increased swelling in the polar solvent methanol, indicating a specific favorable interaction between the functional group and the solvent.[6] However, in some cases, such as with resin loadings of 0.3 and 2.6 mmol/g in solvents like dichloromethane, DMF, and dimethylsulfoxide, no significant dependence of swelling on the loading was observed.[3][6]

Solvent Properties

The choice of solvent is a primary determinant of the swelling behavior. The principle of "like dissolves like" is a useful starting point; solvents that are chemically similar to the polymer are generally more effective at swelling it. A more quantitative approach to predicting solvent efficacy involves the use of Hansen Solubility Parameters (HSPs), which break down the total cohesive energy of a solvent into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[3] For Merrifield resin, a good swelling solvent is typically characterized by a low hydrogen bonding parameter (δH), a moderate polar parameter (δP < 10), and a dispersion parameter (δD) in the range of 16-20.[6]

Solvents can be broadly categorized, and the swelling behavior of chloromethylated polystyrene varies accordingly:

-

Non-polar and Aromatic Solvents: Solvents like toluene and dichloromethane are generally good swelling agents for the polystyrene backbone.[7]

-

Polar Aprotic Solvents: Solvents such as tetrahydrofuran (THF), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are also effective at swelling chloromethylated polystyrene.[7]

-

Polar Protic Solvents: Alcohols and water are generally poor swelling solvents for the hydrophobic polystyrene backbone.[7]

Temperature

Temperature can also influence the swelling equilibrium. An increase in temperature generally leads to a decrease in the viscosity of the solvent, which can enhance the rate of swelling. Thermodynamically, if the enthalpy of mixing is positive, an increase in temperature will favor the swelling process.

Quantitative Swelling Data

The following tables summarize the swelling volumes of polystyrene and chloromethylated polystyrene resins in various organic solvents. The swelling volume is typically expressed in milliliters per gram (mL/g) of dry resin.

Table 1: Swelling Volumes of Polystyrene Resins with Different Degrees of Cross-linking in Common Solvents [7]

| Solvent | Swelling Volume (mL/g) for 1% DVB Polystyrene | Swelling Volume (mL/g) for 2% DVB Polystyrene |

| Dichloromethane (DCM) | 8.3 | 6.0 |

| Toluene | 8.5 | 5.2 |

| Tetrahydrofuran (THF) | 8.8 | 5.6 |

| 1,4-Dioxane | 7.8 | 5.4 |

| N,N-Dimethylformamide (DMF) | 5.6 | 3.2 |

| Acetonitrile (MeCN) | 3.2 | 1.9 |

| Ethanol (EtOH) | 1.7 | 1.7 |

| Methanol (MeOH) | 1.6 | 1.6 |

| Diethyl Ether | 4.0 | -- |

| Water | -- | -- |

| Dimethyl Sulfoxide (DMSO) | -- | -- |

Note: "--" indicates that data was not provided in the source.

Table 2: Swelling of Merrifield Resin (Chloromethylated Polystyrene) in a Selection of "Green" Solvents [3][6]

| Solvent | Swelling Volume (mL/g) | Solvent Classification |

| 2-Methyltetrahydrofuran | 4.6 - 5.4 | Good |

| Cyclopentyl methyl ether | ~6.5 | Good |

| Anisole | ~6.8 | Good |

| Butan-2-one | > 4.0 | Good |

| Cyclopentanone | > 4.0 | Good |

| Dimethyl isosorbide | > 4.0 | Good |

| Isopropyl acetate | 3.8 | Moderate |

| Propylene carbonate | 1.8 | Poor |

| Methanol | < 2.0 | Poor |

| 1-Heptanol | < 2.0 | Poor |

Note: A solvent is generally considered "good" if the swelling volume is > 4.0 mL/g, "moderate" for 2.0-4.0 mL/g, and "poor" for < 2.0 mL/g.[3][6]

Experimental Protocols for Measuring Swelling

Accurate and reproducible measurement of resin swelling is crucial for comparing the performance of different resins and for optimizing reaction conditions. Below are detailed protocols for two common methods.

Volumetric Measurement of Resin Swelling

This method directly measures the change in volume of the resin upon swelling and is straightforward to implement.

Materials:

-

Dry chloromethylated polystyrene resin

-

Solvent of interest

-

Graduated cylinder (10 or 15 mL) with graduations

-

Balance

-

Spatula

-

Stirring rod

Procedure: [1]

-

Resin Preparation: If the resin is not already clean, it should be washed thoroughly with solvents such as toluene, dichloromethane, DMF, and methanol (5 washes with each solvent) to remove any soluble impurities. The resin is then dried to a constant weight under vacuum.[1]

-

Initial Measurement: Accurately weigh approximately 1.0 g of the dry resin and transfer it to a 10 or 15 mL graduated cylinder. Gently tap the cylinder to level the resin bed and record the initial dry volume.

-

Solvent Addition: Add the desired solvent to the graduated cylinder to a total volume of 12-18 mL, ensuring all the resin is fully immersed.[1]

-

Initial Mixing: Seal the cylinder and mix the resin and solvent thoroughly with a stirring rod to break up any clumps and ensure complete wetting of the resin beads.

-

Equilibration (First Stage): Allow the resin to swell for 2 hours. After this period, stir the suspension again to dislodge any trapped air bubbles.[1]

-

Equilibration (Final Stage): Reseal the cylinder and allow the resin to settle undisturbed for an additional 22 hours to ensure that swelling equilibrium is reached.[1]

-

Final Measurement: After the 24-hour period, record the final volume of the swollen resin bed.

-

Calculation: The swelling volume is calculated as the final swollen volume (in mL) per gram of dry resin.

Swelling Volume (mL/g) = Final Swollen Volume (mL) / Initial Dry Weight of Resin (g)

Gravimetric Measurement of Resin Swelling (Tea-Bag Method)

This method determines the amount of solvent absorbed by the resin based on the change in weight.

Materials:

-

Dry chloromethylated polystyrene resin

-

Solvent of interest

-

Small, fine-mesh "tea bags" (e.g., made from non-woven fabric)

-

Heat sealer

-

Beaker

-

Analytical balance

-

Timer

-

Forceps

-

Absorbent paper (e.g., Kimwipes)

Procedure: (Adapted from)

-

Tea Bag Preparation: Construct or obtain small tea bags from a material that is inert to the solvent and has a mesh size small enough to retain the resin beads.

-

Initial Weighing: Accurately weigh an empty, dry tea bag (W_bag).

-

Sample Preparation: Add a known amount of dry resin (approximately 0.1-0.2 g) to the tea bag and record the combined weight (W_initial). The weight of the dry resin is W_dry = W_initial - W_bag.

-

Swelling: Place the tea bag containing the resin into a beaker with an excess of the chosen solvent, ensuring the bag is fully submerged.

-

Equilibration: Allow the resin to swell for a predetermined period (e.g., 24 hours) to reach equilibrium.

-

Removal and Draining: Using forceps, remove the tea bag from the solvent and hang it to allow excess solvent to drain off for a short, consistent period (e.g., 10 minutes).

-

Surface Drying: Gently blot the surface of the tea bag with absorbent paper to remove any remaining surface solvent. Care should be taken not to compress the bag, which could force out absorbed solvent.

-

Final Weighing: Immediately weigh the swollen tea bag (W_swollen).

-

Calculation: The swelling ratio (q) is calculated as the mass of solvent absorbed per unit mass of dry resin.

Mass of absorbed solvent = W_swollen - W_initial Swelling Ratio (g/g) = (W_swollen - W_initial) / W_dry

Visualizing the Swelling Process and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), provide a visual representation of the key concepts discussed in this guide.

References

- 1. peptide.com [peptide.com]

- 2. Chloromethyl Polystyrene [rapp-polymere.com]

- 3. Investigation of Parameters that Affect Resin Swelling in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. peptide.com [peptide.com]

- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 6. scilit.com [scilit.com]

- 7. researchgate.net [researchgate.net]

Determining the Loading Capacity of (Chloromethyl)polystyrene Resin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Chloromethyl)polystyrene resin, commonly known as Merrifield resin, is a cornerstone of solid-phase synthesis, particularly in peptide and organic chemistry. The loading capacity, or the number of reactive chloromethyl sites per gram of resin, is a critical parameter that dictates the stoichiometric calculations for subsequent reactions and ultimately influences the yield and purity of the final product. Accurate determination of this value is therefore paramount for reproducible and efficient synthesis. This technical guide provides an in-depth overview of the most common and reliable methods for determining the loading capacity of new this compound resins. It includes detailed experimental protocols, a comparative summary of quantitative data, and visual workflows to aid in the practical application of these techniques.

Introduction to this compound Resin and Loading Capacity

This compound is a cross-linked polystyrene bead functionalized with chloromethyl (-CH₂Cl) groups.[1] These groups serve as anchor points for the attachment of the first building block in a solid-phase synthesis strategy. The loading capacity is typically expressed in millimoles of functional sites per gram of resin (mmol/g).[2] Commercial resins are available with a range of loading capacities, typically from 0.3 to 2.4 mmol/g.[1][3][4][5] The choice of loading capacity depends on the specific application, with lower-loaded resins often being preferred for the synthesis of long or complex molecules to minimize steric hindrance.

The importance of accurately determining the loading capacity cannot be overstated. An incorrect loading value can lead to the inefficient use of expensive reagents, incomplete reactions, and difficult purification of the target molecule. Therefore, it is essential for researchers to be proficient in the methods used to quantify this fundamental resin property.

Methods for Determining Loading Capacity

Several analytical techniques can be employed to determine the loading capacity of this compound resin. The most common methods include:

-

Elemental Analysis: A direct and accurate method that quantifies the elemental composition of the resin.

-

Volhard Titration: A classic wet chemistry technique involving the titration of chloride ions.

-

Gravimetric Analysis: A straightforward method based on the mass change of the resin after a chemical modification.

-

Spectrophotometric Methods: Indirect methods that rely on the cleavage and quantification of a chromophore-containing group attached to the resin.

The choice of method often depends on the available equipment, the desired level of accuracy, and the nature of the resin.

Elemental Analysis

Elemental analysis is a highly reliable method for determining the loading capacity by directly measuring the weight percentage of chlorine in the resin.[6][7] From the chlorine content, the loading capacity can be calculated.

Experimental Protocol

-

Sample Preparation: Dry the this compound resin sample under vacuum to a constant weight. Accurately weigh a small amount of the dried resin (typically 1-2 mg).

-

Analysis: Submit the weighed sample for CHNS/O or halogen elemental analysis. The analysis is typically performed using a combustion method where the sample is burned in a high-oxygen environment, and the resulting gases are separated and quantified by a detector.[8]

-

Calculation: The loading capacity (L) in mmol/g is calculated using the following formula:

L (mmol/g) = (%Cl / M_Cl) / (1 - (%Cl / M_Cl) * M_CH2Cl) * 1000

Where:

-

%Cl is the weight percentage of chlorine determined from elemental analysis.

-

M_Cl is the atomic weight of chlorine (35.45 g/mol ).

-

M_CH2Cl is the molecular weight of the chloromethyl group (49.48 g/mol ).

-

Data Presentation

| Parameter | Value |

| Sample Weight | 1.5 mg |

| Chlorine Content (%Cl) | 5.2 % |

| Calculated Loading Capacity | 1.47 mmol/g |

Note: The above data is illustrative. Actual results will vary depending on the resin batch.

Volhard Titration

The Volhard method is a back-titration procedure used to determine the concentration of chloride ions.[9][10] In the context of resin loading, the chloromethyl groups are first converted to a more labile form, and the released chloride is then quantified.

Principle

The resin is treated with a reagent that displaces the chloride from the chloromethyl group. The resulting free chloride ions in the solution are then precipitated with a known excess of silver nitrate (AgNO₃). The unreacted silver nitrate is then back-titrated with a standardized solution of potassium thiocyanate (KSCN) using a ferric iron (Fe³⁺) indicator.[9][11]

Experimental Protocol

-

Chloride Displacement:

-

Accurately weigh about 0.5 g of the dried this compound resin into a round-bottom flask.

-

Add 10 mL of a solution of pyridine or other suitable nucleophile.

-

Reflux the mixture for 2 hours to displace the chloride ions from the resin.

-

Allow the mixture to cool to room temperature.

-

Filter the resin and wash it thoroughly with distilled water. Collect the filtrate and washings in a conical flask.

-

-

Titration:

-

To the combined filtrate and washings, add a known excess of standardized 0.1 M AgNO₃ solution (e.g., 25.00 mL).

-

Add 5 mL of 6 M nitric acid to acidify the solution.

-

Add 1-2 mL of ferric ammonium sulfate indicator solution.

-

Titrate the excess AgNO₃ with standardized 0.1 M KSCN solution until the first persistent reddish-brown color appears.[10][11]

-

Calculation

-

Moles of AgNO₃ added:

-

Moles AgNO₃ = Molarity of AgNO₃ × Volume of AgNO₃ (L)

-

-

Moles of KSCN used (moles of excess AgNO₃):

-

Moles KSCN = Molarity of KSCN × Volume of KSCN (L)

-

-

Moles of AgNO₃ reacted with Cl⁻:

-

Moles reacted AgNO₃ = Moles AgNO₃ added - Moles KSCN used

-

-

Loading Capacity (L) in mmol/g:

-

L (mmol/g) = (Moles reacted AgNO₃ / Weight of resin (g)) × 1000

-

Quantitative Data

| Parameter | Value |

| Weight of Resin | 0.512 g |

| Molarity of AgNO₃ | 0.105 M |

| Volume of AgNO₃ | 25.00 mL |

| Molarity of KSCN | 0.098 M |

| Volume of KSCN | 12.50 mL |

| Calculated Loading Capacity | 2.73 mmol/g |

Note: This is an example calculation.

Gravimetric Analysis

Gravimetric analysis determines the loading capacity by measuring the change in mass of the resin after a quantitative chemical reaction that modifies the chloromethyl group.

Principle

The chloromethyl groups are reacted with a nucleophile of known molecular weight. The increase in the resin's mass corresponds to the mass of the nucleophile added minus the mass of the chlorine that was displaced.

Experimental Protocol

-

Initial Weighing: Accurately weigh a sample of the dried this compound resin (W_initial).

-

Reaction:

-

Swell the resin in a suitable solvent (e.g., DMF).

-

Add an excess of a nucleophile with a high molecular weight (e.g., pyridine or a primary amine).

-

Heat the reaction mixture to ensure complete reaction.

-

After the reaction is complete, filter the resin and wash it extensively with appropriate solvents to remove any unreacted nucleophile.

-

-

Final Weighing: Dry the modified resin under vacuum to a constant weight (W_final).

Calculation

The loading capacity (L) in mmol/g is calculated as follows:

L (mmol/g) = (W_final - W_initial) / (MW_nuc - MW_Cl) / W_initial * 1000

Where:

-

W_initial is the initial weight of the resin.

-

W_final is the final weight of the resin.

-

MW_nuc is the molecular weight of the nucleophile.

-

MW_Cl is the atomic weight of chlorine.

Spectrophotometric Methods (Indirect)

While not directly applicable to the chloromethyl group itself, spectrophotometric methods are widely used to determine the loading of the first amino acid or other UV-active molecule attached to the resin. This provides an indirect measure of the accessible functional sites. The most common method is the Fmoc-release assay.

Principle

If the first attached molecule is an Fmoc-protected amino acid, the loading can be determined by cleaving the Fmoc group with a base (e.g., piperidine) and measuring the absorbance of the resulting dibenzofulvene-piperidine adduct, which has a strong UV absorbance around 301 nm.[2]

Experimental Protocol

-

Sample Preparation: Accurately weigh a small amount of the dried Fmoc-amino acid-loaded resin (typically 5-10 mg) into a small vessel.

-

Fmoc Cleavage: Add a known volume of a 20% piperidine in DMF solution (e.g., 1 mL). Agitate the mixture for a set period (e.g., 30 minutes) to ensure complete cleavage of the Fmoc group.

-

Dilution: Take a known aliquot of the supernatant and dilute it with a suitable solvent (e.g., DMF) to bring the absorbance into the linear range of the spectrophotometer.

-

Measurement: Measure the absorbance of the diluted solution at 301 nm against a blank of the same piperidine/DMF solution.

Calculation

The loading capacity (L) in mmol/g is calculated using the Beer-Lambert law:

L (mmol/g) = (A × V_initial × dilution_factor) / (ε × l × W_resin)

Where:

-

A is the absorbance at 301 nm.

-

V_initial is the initial volume of the piperidine solution (in L).

-

dilution_factor is the dilution factor.

-

ε is the molar extinction coefficient of the dibenzofulvene-piperidine adduct (typically 7800 L mol⁻¹ cm⁻¹).

-

l is the path length of the cuvette (typically 1 cm).

-

W_resin is the weight of the resin (in g).

Comparative Summary of Methods

| Method | Principle | Advantages | Disadvantages |

| Elemental Analysis | Direct measurement of chlorine content. | Highly accurate and direct. | Requires specialized and expensive equipment. |

| Volhard Titration | Back-titration of displaced chloride ions. | Relatively inexpensive; uses standard lab equipment. | Can be time-consuming; involves multiple steps and reagents. |

| Gravimetric Analysis | Measurement of mass change after reaction. | Simple concept; does not require specialized equipment. | Can be prone to errors from incomplete reaction or insufficient washing. |

| Spectrophotometric | Quantification of a cleaved chromophore. | Highly sensitive and suitable for small samples. | Indirect method; requires the attachment of a UV-active group first. |

Visualizing the Workflows

Volhard Titration Workflow

Caption: Workflow for determining resin loading via Volhard titration.

Spectrophotometric (Fmoc-Release) Workflow

References

- 1. Chloromethyl Polystyrene - Merrifield Resin [rapp-polymere.com]

- 2. mdpi.com [mdpi.com]

- 3. Chlorine determination in polymers (Technical Report) | OSTI.GOV [osti.gov]

- 4. byjus.com [byjus.com]

- 5. Functionalization of polyisoprene and polystyrene via reactive processing using azidoformate grafting agents, and its application to the synthesis of dioxaborolane-based polyisoprene vitrimers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 7. biotage.com [biotage.com]

- 8. Peptide Resin Loading Protocols [sigmaaldrich.com]

- 9. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 10. Surface Functionalization Strategies of Polystyrene for the Development Peptide-Based Toxin Recognition [mdpi.com]

- 11. peptide.com [peptide.com]

Safety and Handling of Chloromethylated Polystyrene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling information for chloromethylated polystyrene, a versatile functionalized polymer widely used in ion-exchange resins, specialty adhesives, coatings, and as a solid-phase support in organic synthesis.[1][2][3] Adherence to strict safety protocols is crucial due to the potential hazards associated with this material.

Hazard Identification and Classification

Chloromethylated polystyrene is generally considered a hazardous substance. The primary hazards include irritation to the eyes, skin, and respiratory tract.[4] Although comprehensive toxicological properties have not been fully investigated, caution is advised when handling this material.[4][5]

GHS Classification: While a harmonized GHS classification is not consistently available, based on available data, the following classifications may apply:

-

Skin Irritation (Category 2)

-

Eye Irritation (Category 2A)

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System

Physical and Chemical Properties

Understanding the physical and chemical properties of chloromethylated polystyrene is essential for safe handling and storage.

| Property | Value | Reference |

| Physical State | Solid beads or powder | [6] |

| Appearance | Pale to yellow beads | [3] |

| Odor | No information available | [6] |

| Solubility | Insoluble in water. Soluble in some organic solvents. | [5] |

| Decomposition Temperature | Information not available | [5] |

Toxicological Data

The toxicological properties of chloromethylated polystyrene have not been fully investigated.[4][5] The available data is summarized below. It is important to note that the absence of data does not imply the material is non-toxic.

| Parameter | Value | Reference |

| Acute Oral Toxicity (LD50) | No data available | [5] |

| Acute Dermal Toxicity (LD50) | No data available | [5] |

| Acute Inhalation Toxicity (LC50) | No data available | [5] |

| Carcinogenicity | Not listed as a carcinogen by IARC, NTP, or OSHA. |

Occupational Exposure Limits

Currently, there are no established occupational exposure limits (e.g., PEL, TLV) for chloromethylated polystyrene.[4] It is therefore crucial to minimize exposure through engineering controls and personal protective equipment.

Fire and Explosion Hazard Data

| Parameter | Value | Reference |

| Flammability | Combustible.[7] | [7] |

| Flash Point | Not available | [4][5] |

| Autoignition Temperature | Not available | [4][5] |

| Explosion Limits | Not available | [4][5] |

| Hazardous Combustion Products | Irritating and toxic fumes and gases, including carbon monoxide, carbon dioxide, and hydrogen chloride.[4] | [4] |

| Extinguishing Media | Water spray, dry chemical, carbon dioxide, or appropriate foam.[4] | [4] |

Experimental Protocols

Protocol for Safe Handling in a Laboratory Setting

This protocol outlines the essential steps for the safe handling of chloromethylated polystyrene beads or powder in a research environment.

Objective: To minimize personal exposure and prevent contamination of the work area.

Materials:

-

Chloromethylated polystyrene

-

Appropriate laboratory glassware and equipment

-

Personal Protective Equipment (see Section 7)

-

Chemical fume hood

-

Waste disposal container

Procedure:

-

Preparation:

-

Ensure a chemical fume hood is available and functioning correctly.

-

Don all required personal protective equipment (lab coat, safety goggles, and chemical-resistant gloves).

-

Designate a specific area within the fume hood for handling the material.

-

Have a designated and properly labeled waste container ready for contaminated materials.

-

-

Handling:

-

Conduct all weighing and transfer operations within the chemical fume hood to minimize dust generation and inhalation.[4]

-

Use a scoop or spatula for transferring the solid material. Avoid pouring, which can create dust.

-

If dissolving or suspending the polymer in a solvent, add the solid to the solvent slowly to avoid splashing.

-

Keep containers of chloromethylated polystyrene tightly closed when not in use.[4]

-

-

Post-Handling:

-

Thoroughly clean the work area and any equipment used with a suitable solvent, followed by soap and water.

-

Dispose of all contaminated waste, including gloves and weighing paper, in the designated hazardous waste container.

-

Wash hands thoroughly with soap and water after handling the material, even if gloves were worn.[4]

-

Protocol for In Vitro Assessment of Skin Irritation (Adapted from OECD Guideline 439)

This protocol provides a framework for assessing the skin irritation potential of chloromethylated polystyrene using a reconstructed human epidermis (RhE) model.

Objective: To determine if chloromethylated polystyrene causes reversible skin damage.

Materials:

-

Chloromethylated polystyrene

-

Reconstructed human epidermis (RhE) tissue models

-

Phosphate-buffered saline (PBS)

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Isopropanol or other suitable solvent for formazan extraction

-

Positive control (e.g., 5% Sodium Dodecyl Sulfate)

-

Negative control (e.g., PBS)

-

Multi-well plates

-

Incubator (37°C, 5% CO2)

-

Spectrophotometer

Procedure:

-

Preparation of Test Material:

-

Prepare a suitable, well-characterized suspension of chloromethylated polystyrene in a vehicle that does not irritate the RhE tissue. The particle size distribution of the suspension should be determined.

-

-

Tissue Culture and Treatment:

-

Culture the RhE tissues according to the manufacturer's instructions.

-

Topically apply the chloromethylated polystyrene suspension, positive control, and negative control to the surface of the RhE tissues.

-

Incubate for a defined period (e.g., 60 minutes) at 37°C and 5% CO2.

-

-

Post-Treatment:

-

After the exposure period, thoroughly rinse the tissues with PBS to remove the test material.

-

Transfer the tissues to fresh culture medium.

-

-

Viability Assay (MTT Assay):

-

Incubate the tissues with MTT solution for a specified time (e.g., 3 hours). Viable cells will reduce the yellow MTT to a purple formazan precipitate.

-

Extract the formazan from the tissues using isopropanol or another suitable solvent.

-

Measure the absorbance of the extracted formazan solution using a spectrophotometer at the appropriate wavelength (e.g., 570 nm).

-

-

Data Analysis:

-

Calculate the percentage of viable cells for each treatment group relative to the negative control.

-

A substance is identified as a skin irritant if the mean tissue viability is reduced to ≤ 50% of the negative control.

-

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent skin, eye, and respiratory exposure. The following diagram illustrates the recommended PPE selection process.

Caption: Personal Protective Equipment (PPE) selection workflow for handling chloromethylated polystyrene.

Chemical Incompatibility

Chloromethylated polystyrene is stable under normal temperatures and pressures.[4] However, it is incompatible with certain substances.

References

- 1. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. fishersci.com [fishersci.com]

- 6. researchgate.net [researchgate.net]

- 7. ICSC 1043 - POLYSTYRENE [inchem.org]

An In-Depth Technical Guide to 1% and 2% DVB Crosslinked Polystyrene for Researchers, Scientists, and Drug Development Professionals

Introduction

Polystyrene resins crosslinked with divinylbenzene (DVB) are fundamental materials in a vast array of scientific applications, including solid-phase peptide synthesis (SPPS), ion exchange chromatography, and size exclusion chromatography. The degree of crosslinking, typically expressed as the percentage of DVB, is a critical parameter that dictates the physical and chemical properties of the resin, thereby influencing its performance in these applications. This technical guide provides a detailed comparison of two of the most commonly utilized crosslinking densities: 1% and 2% DVB. Understanding the nuanced differences between these two materials is paramount for optimizing experimental design, improving reaction kinetics, and ensuring the successful isolation and purification of target molecules.

This guide will delve into the quantitative differences in their physical properties, provide detailed experimental protocols for their characterization, and offer visual representations of their structural differences and the workflows for their analysis.

Comparative Analysis of 1% and 2% DVB Crosslinked Polystyrene

The percentage of DVB used during the polymerization of polystyrene beads has a profound impact on the resulting polymer network. A lower crosslinking percentage, such as 1% DVB, results in a more flexible and loosely bound network, whereas a higher percentage, like 2% DVB, creates a more rigid and tightly interconnected structure. These structural variations manifest in observable differences in swelling behavior, mechanical stability, and porosity.

Physical and Chemical Properties

The following tables summarize the key quantitative differences between 1% and 2% DVB crosslinked polystyrene resins. It is important to note that the presented values are compiled from various sources and may not be directly comparable due to differing experimental conditions. However, they serve to illustrate the general trends associated with the change in crosslinking density.

Table 1: Swelling Behavior in Common Solvents

| Solvent | 1% DVB Swelling Volume (mL/g) | 2% DVB Swelling Volume (mL/g) |

| Dichloromethane (DCM) | 4.0 - 6.0[1] | 2.0 - 4.0[1] |